molecular formula C16H14FN3O4 B14950357 N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide

Cat. No.: B14950357
M. Wt: 331.30 g/mol
InChI Key: LGCQUMPMKZAMMQ-UFWORHAWSA-N
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Description

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorobenzamide group, a hydrazino linkage, and a dihydroxyphenyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 3,4-dihydroxybenzaldehyde with hydrazine hydrate under acidic conditions. This intermediate is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as solvent selection, temperature control, and purification methods like recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The fluorobenzamide group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the hydrazone linkage may interact with active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[(E)-1-(3-Hydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-chlorobenzamide
  • N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-methylbenzamide

Uniqueness

N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14FN3O4

Molecular Weight

331.30 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C16H14FN3O4/c17-12-3-1-2-11(7-12)16(24)18-9-15(23)20-19-8-10-4-5-13(21)14(22)6-10/h1-8,21-22H,9H2,(H,18,24)(H,20,23)/b19-8+

InChI Key

LGCQUMPMKZAMMQ-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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